5-chloro-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4OS/c16-14-5-4-13(22-14)15(21)18-8-10-20-9-6-12(19-20)11-3-1-2-7-17-11/h1-7,9H,8,10H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFPVMMRBBFOOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C=C2)CCNC(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Formation of the Pyrazolyl-Pyridine Intermediate: This step involves the reaction of pyridine-2-carbaldehyde with hydrazine hydrate to form the pyrazole ring. The reaction is typically carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions.
Synthesis of the Thiophene Derivative: The thiophene ring is synthesized by reacting 2-chlorothiophene with a suitable amine, such as ethylenediamine, under basic conditions.
Coupling Reaction: The final step involves coupling the pyrazolyl-pyridine intermediate with the thiophene derivative in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted thiophene derivatives.
Scientific Research Applications
Biological Activities
-
Anticancer Activity :
- Compounds containing thiophene and pyrazole moieties have shown promising anticancer properties. For instance, derivatives of thienopyridines have been reported to exhibit antiproliferative activity against various cancer cell lines, including breast and lung cancer cells .
- The structural similarity of 5-chloro-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide to known anticancer agents suggests potential efficacy in cancer treatment.
- Antimicrobial Properties :
- Anti-inflammatory Effects :
-
Neurological Applications :
- Some derivatives of similar compounds have been explored for their effects on neurological conditions, acting as potential ligands for receptors involved in epilepsy treatment . This opens avenues for research into the neuroprotective effects of 5-chloro-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide.
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer properties of thienopyridine derivatives, including those related to 5-chloro-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide). The results indicated significant cytotoxic effects against multiple cancer cell lines, suggesting that modifications to the thiophene structure could enhance potency .
Case Study 2: Anti-inflammatory Potential
In a recent investigation, compounds similar to 5-chloro-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide were screened for anti-inflammatory activity using in vitro assays. The findings revealed that these compounds inhibited pro-inflammatory cytokine production, indicating their potential as therapeutic agents for inflammatory diseases .
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways involved depend on the specific application being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Group Variations
The following compounds share core structural elements with the target molecule but differ in substituents or functional groups, leading to variations in physicochemical properties and biological activity:
Table 1: Structural Comparison
Key Observations :
- Pyridinyl-Pyrazole vs.
- Segartoxaban () : The sulfonamide and piperazine groups expand its molecular weight (~650 g/mol vs. ~375 g/mol for the target compound) and likely improve water solubility, critical for its anticoagulant activity .
- Fluorophenyl-Pyrrolidine Derivative () : The fluorine atom and oxopyridine moiety may confer resistance to oxidative metabolism, extending half-life in vivo .
Biological Activity
5-chloro-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into its key components:
- Chlorine atom at the 5-position of the thiophene ring.
- Pyridin-2-yl and pyrazol-1-yl groups that contribute to its pharmacological properties.
- Carboxamide functional group which is essential for biological activity.
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Anti-inflammatory effects : Many pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process.
- Anticancer properties : Certain thiophene derivatives have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
Biological Activity Overview
The biological activities of 5-chloro-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide can be summarized as follows:
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | COX inhibition | |
| Anticancer | Induction of apoptosis | |
| Antimicrobial | Disruption of bacterial cell wall synthesis |
Case Studies and Research Findings
- Anti-inflammatory Activity : A study conducted on a series of pyrazole derivatives demonstrated significant anti-inflammatory effects through COX inhibition. The compound exhibited a selectivity index indicating its potential as a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
- Anticancer Potential : In vitro studies revealed that related compounds induced apoptosis in cancer cell lines. The presence of the thiophene ring was noted to enhance cytotoxicity, suggesting that similar mechanisms may apply to 5-chloro-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide .
- Antimicrobial Activity : Research has indicated that compounds with thiophene moieties possess antimicrobial properties. The mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 5-chloro-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide?
- The synthesis typically involves multi-step reactions, including coupling of pyrazole and thiophene derivatives. For example, pyrazole intermediates can be synthesized via hydrazine hydrate and diketone reactions under acidic conditions , while thiophene-2-carboxamide derivatives are formed using coupling agents like EDCl/HOBt in ethanol or DMF . Triethylamine is often used as a catalyst to facilitate amide bond formation . Reaction optimization (e.g., temperature: 60–80°C, time: 12–24 hours) is critical for improving yields (reported 33–70% in similar compounds) .
Q. How is the molecular structure of this compound characterized?
- Structural confirmation relies on spectroscopic techniques:
- 1H NMR : Key peaks include aromatic protons (δ 6.7–8.9 ppm for pyridyl and thiophene groups) and ethylenic protons (δ 3.7–4.2 ppm for the ethyl linker) .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+ ≈ 370–400 m/z) and fragmentation patterns are analyzed .
- X-ray crystallography (if available): Provides bond lengths (e.g., C–N: ~1.33 Å) and dihedral angles, confirming spatial arrangements .
Q. What in vitro assays are used to evaluate its biological activity?
- Standard assays include:
- Enzyme inhibition : IC50 determination against target enzymes (e.g., kinases, proteases) using fluorogenic substrates .
- Cell viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., IC50 values in µM range) .
- Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure interactions with receptors .
Advanced Research Questions
Q. How can researchers investigate the compound’s mechanism of action?
- Molecular docking : Computational modeling (e.g., AutoDock Vina) predicts binding poses with targets like kinases or GPCRs, guided by crystallographic data of homologous proteins .
- Kinase profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler™) identifies off-target effects .
- CRISPR/Cas9 knockout models : Validate target dependency in cellular assays .
Q. How to address low synthetic yields in scale-up reactions?
- Optimization strategies :
- Solvent selection : Replace ethanol with DMF or THF to enhance solubility of intermediates .
- Catalyst screening : Test alternatives to EDCl/HOBt, such as HATU or DCC .
- Purification : Use flash chromatography (hexane/EtOAc gradients) or recrystallization (ethanol/water) to improve purity (>95%) .
Q. How to resolve contradictions in reported bioactivity data?
- Experimental variables : Compare assay conditions (e.g., cell line origin, serum concentration). For example, IC50 discrepancies in kinase assays may arise from ATP concentrations (1 mM vs. 10 µM) .
- Orthogonal validation : Confirm activity using alternate methods (e.g., SPR vs. enzymatic assays) .
- Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify consensus trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
